8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one
CAS No.:
Cat. No.: VC17437671
Molecular Formula: C15H19BO4
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19BO4 |
---|---|
Molecular Weight | 274.12 g/mol |
IUPAC Name | 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10-12(17)8-9-18-13(10)11/h5-7H,8-9H2,1-4H3 |
Standard InChI Key | LZBJIFGKFNOAFX-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)CCO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a chroman-4-one core, a bicyclic structure comprising a benzopyran ring system fused with a ketone group at the 4-position. The dioxaborolane substituent at the 8-position introduces a boron-containing functional group, which enhances its reactivity in transition metal-catalyzed reactions. The molecular formula is , with a molecular weight of 274.12 g/mol . The InChIKey identifier (LZBJIFGKFNOAFX-UHFFFAOYSA-N) provides a unique digital fingerprint for computational and database referencing purposes .
Crystallographic and Stereochemical Considerations
While crystallographic data for this specific compound remains unpublished, analogous chroman-4-one derivatives exhibit planar benzopyran systems with slight puckering in the pyran ring. The dioxaborolane group adopts a trigonal planar geometry around the boron atom, typical of sp² hybridization. Substituent positioning (e.g., 8- vs. 6- or 7-isomers) significantly influences electronic distribution and steric interactions, as evidenced by comparative studies on related boronate esters .
Synthesis and Production Methodologies
Conventional Synthetic Routes
The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one typically involves palladium-catalyzed Miyaura borylation of halogenated chroman-4-one precursors. For example, 8-bromochroman-4-one may react with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., ) and a phosphine ligand (e.g., ) to yield the target compound . Alternative methods include direct electrophilic borylation using boron trifluoride etherates, though these routes are less commonly reported due to lower regioselectivity .
Challenges in Scalability
Industrial-scale production faces hurdles such as the high cost of palladium catalysts, stringent anhydrous reaction conditions, and purification complexities arising from boron-containing byproducts. The discontinuation of commercial supplies by manufacturers like Fluorochem underscores these challenges, necessitating in-house synthesis for research applications .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound’s predicted boiling point is approximately 416.9 ± 45.0 °C, extrapolated from analogous chroman derivatives . It exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) but limited solubility in water (<0.1 mg/mL at 25°C) . Density measurements suggest a value near 1.15 ± 0.1 g/cm³, consistent with boronated aromatic systems.
Stability Under Ambient Conditions
The dioxaborolane moiety confers hydrolytic instability, particularly under acidic or aqueous conditions, leading to deboronation and formation of chroman-4-one. Storage recommendations include inert atmospheres (argon or nitrogen) and temperatures below -20°C to prolong shelf life .
Applications in Scientific Research
Suzuki-Miyaura Cross-Coupling Reactions
As a boronic ester, this compound serves as a coupling partner in palladium-catalyzed reactions to form carbon-carbon bonds. For instance, it can react with aryl halides to synthesize biaryl chroman derivatives, which are prevalent in drug discovery (e.g., kinase inhibitors) . A representative reaction is shown below:
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Table 1 contrasts key properties of 8-substituted chroman-4-one with its 6- and 7-isomers:
Positional isomerism markedly affects reactivity and application scope. The 8-isomer’s lower molecular weight and steric accessibility enhance its utility in cross-coupling reactions compared to bulkier 7-substituted analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume